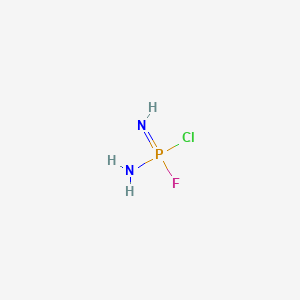
Phosphoramidimidic chloride fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidimidic chloride fluoride is a chemical compound that contains phosphorus, nitrogen, chlorine, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidimidic chloride fluoride typically involves the reaction of phosphorus trichloride with ammonia and hydrogen fluoride. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{PCl}_3 + \text{NH}_3 + \text{HF} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are combined under controlled conditions. The use of catalysts and specific reaction pathways can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of the involved chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidimidic chloride fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like alkoxides, amines, and thiols. Reaction conditions often involve solvents such as dichloromethane or acetonitrile, and temperatures ranging from -20°C to 100°C, depending on the desired reaction pathway.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidimidic derivatives, while hydrolysis can produce phosphoric acid derivatives.
Applications De Recherche Scientifique
Phosphoramidimidic chloride fluoride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphoramidimidic chloride fluoride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoramidic chloride: Similar in structure but lacks the fluorine atom.
Phosphorimidic chloride: Contains a similar phosphorus-nitrogen-chlorine framework but without the fluorine atom.
Phosphoramide fluoride: Contains phosphorus, nitrogen, and fluorine but lacks the chlorine atom.
Uniqueness
Phosphoramidimidic chloride fluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties
Propriétés
Numéro CAS |
190003-91-9 |
|---|---|
Formule moléculaire |
ClFH3N2P |
Poids moléculaire |
116.46 g/mol |
InChI |
InChI=1S/ClFH3N2P/c1-5(2,3)4/h(H3,3,4) |
Clé InChI |
QCIOMKZFXWCBDI-UHFFFAOYSA-N |
SMILES canonique |
NP(=N)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-](/img/structure/B12570416.png)
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)
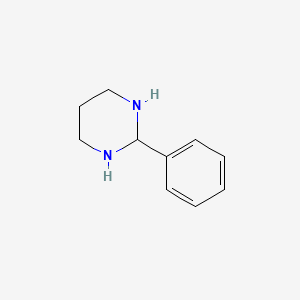
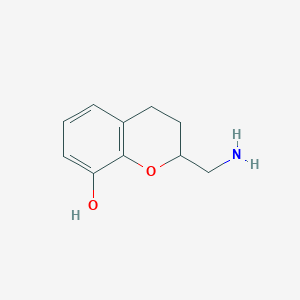
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
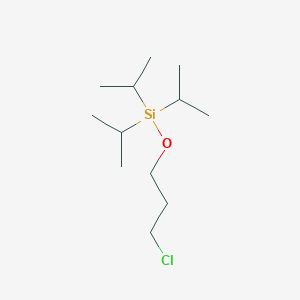


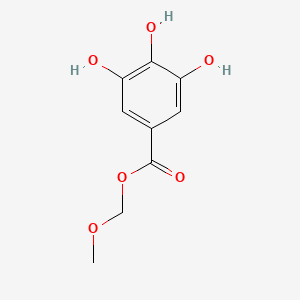
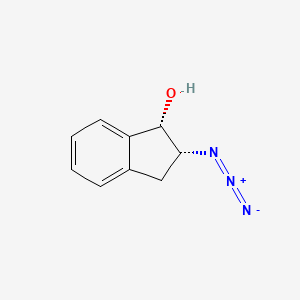
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)

